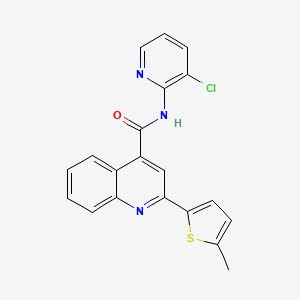
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinolinecarboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR. These pathways and enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting these pathways and enzymes, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may be able to exert its anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the expression of various genes and proteins involved in these processes. In addition, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its relatively low yield in synthesis, which can limit its availability for large-scale experiments. In addition, the mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research on N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide include further studies on its mechanism of action, as well as its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. In addition, further optimization of the synthesis method of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may improve its yield and availability for large-scale experiments. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may provide valuable information for its potential use as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-pyridinylamine with 5-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of DCC and DMAP to yield N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The overall yield of the synthesis is around 30-40%.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In infectious disease research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and dengue virus.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-8-9-18(26-12)17-11-14(13-5-2-3-7-16(13)23-17)20(25)24-19-15(21)6-4-10-22-19/h2-11H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEMDDSOBXWUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)


![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)